molecular formula C10H10N2O3 B1308385 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one CAS No. 22246-79-3

8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Cat. No.: B1308385
CAS No.: 22246-79-3
M. Wt: 206.2 g/mol
InChI Key: SSTQWTAKTYMLTB-UHFFFAOYSA-N
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Description

8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (8-NTB) is a heterocyclic compound that has been widely studied for its potential medicinal applications. It is a synthetic compound that has been used in a variety of research studies, including those related to drug discovery, enzymatic studies, and cell signaling. 8-NTB has been found to have a wide range of biological activities, such as anti-inflammatory, anti-cancer, and anti-microbial effects. In addition, 8-NTB has been found to have neuroprotective and neuroregenerative properties.

Scientific Research Applications

Efficient Synthesis and Spectroscopic Analysis

A study by Varlamov et al. (2001) highlights the efficient synthesis of nitroderivatives of spiro C-3-annulated 2-benzazepines, including 8-nitro spiro derivatives, with great C-8 regioselectivity. This research provides insight into the structural analysis and stereochemical assignments of these compounds, indicating their potential application in the development of new materials or pharmaceuticals with specific stereochemical requirements (Varlamov et al., 2001).

Synthesis and Chiral Resolution

Wang Li (2011) focuses on the synthesis and chiral resolution of racemic 3-amino-1,3,4,5-tetrahydro-1H-1-benzazepin-2-one. This work is crucial for the development of enantiomerically pure compounds, which are essential in the pharmaceutical industry for creating drugs with targeted activities and reduced side effects (Wang Li, 2011).

Synthesis of Structural Analogues

Research by Carpenter et al. (1979) on the synthesis of structural analogues of 6,7,8,9-tetrahydro-3-hydroxy-2-methoxybenzocyclohepten-5-one, including 6,7,8,9-tetrahydro-2-methoxy-3-nitrobenzocyclohepten-5-one, showcases the versatility of benzazepine derivatives in synthetic chemistry. This study potentially opens up pathways for the synthesis of complex organic molecules that could serve as intermediates in pharmaceuticals or organic materials (Carpenter et al., 1979).

Substituted Benzazepine Derivatives

Bobowski et al. (1979) describe the multi-step synthetic procedures to prepare a number of tetrahydro-1H-benzazepine derivatives, highlighting the chemical versatility and potential biological activities of these compounds. This research underscores the importance of benzazepine derivatives in the development of new chemical entities with potential therapeutic applications (Bobowski et al., 1979).

Synthesis of Some Substituted Benzazepines

The study by Pecherer et al. (1971) on the nitration of tetrahydro-1H-3-benzazepine derivatives further demonstrates the chemical manipulability of benzazepine structures, providing a foundation for the synthesis of more complex molecules that could have applications in various scientific fields, including pharmaceutical development (Pecherer et al., 1971).

Safety and Hazards

The safety information for “8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one” can be found in its Material Safety Data Sheet (MSDS) . It’s important to handle this compound with appropriate safety measures.

Biochemical Analysis

Biochemical Properties

8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, this compound interacts with proteins involved in cell signaling, modulating their function and affecting downstream signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating specific signaling pathways . Additionally, it can alter gene expression profiles, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effects on cellular function. In vitro studies have shown that this compound remains stable under certain conditions, but can degrade under others, leading to changes in its biological activity . Long-term exposure to this compound has been associated with sustained effects on cellular function, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to have beneficial effects, such as reducing inflammation and inducing apoptosis in cancer cells . At higher doses, toxic or adverse effects may be observed, including damage to healthy tissues and organs . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired outcomes while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can influence metabolic flux and metabolite levels, affecting the overall metabolic profile of cells and tissues . Understanding these pathways is crucial for optimizing the use of this compound in therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its biological activity . Studies have shown that this compound can be efficiently transported across cell membranes and distributed to various cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus to modulate gene expression or to the mitochondria to influence cellular metabolism . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Properties

IUPAC Name

8-nitro-1,3,4,5-tetrahydro-1-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-10-3-1-2-7-4-5-8(12(14)15)6-9(7)11-10/h4-6H,1-3H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTQWTAKTYMLTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)[N+](=O)[O-])NC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399232
Record name 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22246-79-3
Record name 1,3,4,5-Tetrahydro-8-nitro-2H-1-benzazepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22246-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

7.87 g of 7-nitro-1-tetralone from step A were placed in 55 ml of AcOH. Next, 7.0 g of NaN3 were added and the resulting mixture was heated to 60° C. Then, 10.3 ml of conc. H2SO4 were slowly added dropwise. N2 evolution took place and the temperature rose to 90° C. The reaction mixture was held at this temperature for 1/2 hour, then cooled and poured cautiously into an ice/28% NaOH solution. The mixture was extracted thoroughly with AcOEt, washed with a small amount of water, dried and evaporated. Flash chromatography on SiO2 (hexane/ethyl acetate (1/1→pure ethyl acetate)) yielded 2.58 g of 2,3,4,5-tetrahydro-8-nitro-2-oxo-1H-1-benzazepine as brown crystals of m.p. 224°-226° C. besides regioisomeric lactam and unreacted starting material.
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